4-Benzyl-6-methoxyisoquinolin-7-ol
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Overview
Description
4-Benzyl-6-methoxyisoquinolin-7-ol is a chemical compound belonging to the class of benzylisoquinoline alkaloids. These alkaloids are a large group of plant secondary metabolites known for their diverse biological activities, including narcotic, spasmolytic, dopaminergic, ion-channel modulating, and cytotoxic properties . The compound’s structure consists of a benzyl group attached to the isoquinoline core, with methoxy and hydroxyl substituents at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-6-methoxyisoquinolin-7-ol can be achieved through various methods. One common approach involves the regioselective metalation of alkoxy isoquinolines using the Knochel–Hauser base, followed by trapping with aromatic aldehydes to form aryl (isoquinolin-1-yl)carbinols . This method provides a versatile route to different types of benzylisoquinoline alkaloids.
Another approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization to produce isoquinolines . This method offers excellent yields and short reaction times.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-6-methoxyisoquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo substitution reactions at the benzyl or isoquinoline positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted isoquinoline compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Benzyl-6-methoxyisoquinolin-7-ol has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex benzylisoquinoline alkaloids and other heterocyclic compounds.
Biology: It is used in studies related to its biological activities, such as dopaminergic and ion-channel modulating properties.
Medicine: The compound’s potential therapeutic effects, including cytotoxic and spasmolytic properties, are of interest in medicinal chemistry.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Benzyl-6-methoxyisoquinolin-7-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate ion channels, interact with dopaminergic receptors, and exert cytotoxic effects on certain cell types . The exact molecular targets and pathways may vary depending on the specific biological context.
Comparison with Similar Compounds
4-Benzyl-6-methoxyisoquinolin-7-ol can be compared with other similar compounds, such as:
6-Methoxyisoquinolin-7-ol: A related compound with similar structural features but lacking the benzyl group.
Benzylisoquinoline Alkaloids: A broader class of compounds with diverse biological activities, including morphinane-type alkaloids and aporphines.
Quinolines and Isoquinolines: These compounds share a similar core structure but differ in their substituents and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and synthetic versatility.
Properties
CAS No. |
3200-51-9 |
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Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
4-benzyl-6-methoxyisoquinolin-7-ol |
InChI |
InChI=1S/C17H15NO2/c1-20-17-9-15-13(7-12-5-3-2-4-6-12)10-18-11-14(15)8-16(17)19/h2-6,8-11,19H,7H2,1H3 |
InChI Key |
USFPJPKIOKKADL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=NC=C(C2=C1)CC3=CC=CC=C3)O |
Origin of Product |
United States |
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